Phillyrin vs. Phillygenin: Comparative Anti-inflammatory Efficacy in Oral Administration Models
In an oral administration study evaluating four Forsythia components for anti-inflammatory activity in a xylene-induced mouse ear edema model, Phillyrin (PHR) showed no significant inhibition of ear swelling or reduction of TNF-α and IL-6 levels compared to the blank control group (P > 0.05) [1]. In marked contrast, Phillygenin (PHG), Forsythoside A, and Forsythoside B all demonstrated significant inhibition of ear swelling and suppression of TNF-α and IL-6 production at the same oral doses (P < 0.05 versus blank control) [1]. This establishes a fundamental pharmacodynamic divergence under oral administration conditions.
| Evidence Dimension | Oral anti-inflammatory efficacy (in vivo) |
|---|---|
| Target Compound Data | No significant inhibition (P > 0.05) |
| Comparator Or Baseline | Phillygenin: significant inhibition (P < 0.05); Forsythoside A: significant inhibition (P < 0.05); Forsythoside B: significant inhibition (P < 0.05) |
| Quantified Difference | Phillyrin inactive vs. comparators active under identical oral conditions |
| Conditions | Xylene-induced mouse ear edema model; oral administration; TNF-α and IL-6 measured by ELISA |
Why This Matters
Researchers designing oral anti-inflammatory studies must not substitute Phillygenin with Phillyrin, as the glycoside form lacks oral efficacy in this model, directly impacting study outcomes and reproducibility.
- [1] Quan YY, Yuan A, Gong XH, Peng C, Li YX. Screening of anti-inflammatory pharmacodynamic material basis of Forsythiae Fructus. Tianran Chanwu Yanjiu Yu Kaifa. 2019. View Source
